3-(4-Methoxyphenyl)-1-phenylazetidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62082-46-6 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-phenylazetidin-3-ol |
InChI |
InChI=1S/C16H17NO2/c1-19-15-9-7-13(8-10-15)16(18)11-17(12-16)14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3 |
InChI Key |
LMINWAQUFGOMIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CN(C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Insights in Azetidine Chemistry
Elucidation of Cyclization Pathways in Azetidine (B1206935) Ring Formation
The construction of the strained azetidine ring can be accomplished through various synthetic strategies, each proceeding through distinct mechanistic pathways. rsc.org Key methods include intramolecular cyclizations, cycloaddition reactions, and ring contractions. rsc.org
Intramolecular Cyclization: A primary method for forming the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives. This process typically involves the activation of a leaving group at the γ-position, followed by an intramolecular nucleophilic substitution (S N 2) by the nitrogen atom. For instance, the cyclization of homoallyl amines can be induced by iodocyclization to produce 2-(iodomethyl)azetidine derivatives. rsc.org Similarly, the intramolecular cyclization of compounds bearing a trifluoromethyl substituent requires a strong base like LiHMDS to overcome the reduced nucleophilicity of the nitrogen atom caused by the electron-withdrawing group. rsc.org
Ring Contraction: Ring contraction of five-membered heterocycles provides another route to azetidines. A notable example is the synthesis of N-sulfonylazetidines from α-bromo-N-sulfonylpyrrolidinones. rsc.org The proposed mechanism involves a nucleophilic addition to the amide carbonyl group, leading to N–C(O) cleavage. rsc.org This generates an intermediate with a γ-positioned amide anion, which then undergoes an intramolecular S N 2 cyclization, resulting in the contracted azetidine ring. rsc.org
Cycloaddition Reactions: [2+2] cycloadditions are a powerful tool for constructing four-membered rings. The aza-Paterno-Büchi reaction, an intermolecular [2+2] photocycloaddition, has been employed to synthesize azetidines from 2-isoxazoline-3-carboxylates and alkenes. rsc.org Mechanistic studies indicate that this reaction proceeds via triplet energy transfer from an iridium(III) photocatalyst to the isoxazoline, as the singlet excited state was found to be unreactive. rsc.org Another innovative approach involves a copper(I)-catalyzed cascade reaction of O-propargylic oximes to form azetidine nitrones. acs.org The mechanism is proposed to involve a tandem rsc.orgacs.org-rearrangement and a 4π-electrocyclization of an N-allenylnitrone intermediate, followed by ring-opening and recyclization steps. acs.org
Detailed Mechanistic Investigations of Catalytic Cycles in Transition Metal-Mediated Azetidine Syntheses
Transition metal catalysis offers efficient and selective methods for azetidine synthesis, often through C–H bond activation and amination pathways. rsc.orgacs.org Palladium and rhodium catalysts are particularly prominent in this area. rsc.orgescholarship.org
Palladium-Catalyzed C–H Amination: A significant advancement in azetidine synthesis is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org The catalytic cycle, as proposed by Gaunt and co-workers, involves a picolinamide-directing group. rsc.orgacs.org Detailed mechanistic studies, including kinetic and computational investigations, have elucidated the key steps. acs.org The cycle is initiated by C–H activation to form a palladacycle. The crucial step is the subsequent oxidation of the Pd(II) center to a Pd(IV) species by an oxidant like benziodoxole tosylate. rsc.org A dissociative ionization of the tosylate anion from the amino-alkyl-Pd(IV) species generates an octahedral Pd(IV) intermediate. rsc.org This is followed by intramolecular cyclization via reductive elimination, which forms the C–N bond of the azetidine ring and regenerates the Pd(II) catalyst. rsc.org In some cases, depending on the aryl iodide used, this C-N bond formation can compete with C-C bond formation, leading to azetidination as a major pathway. nih.gov
Rhodium-Catalyzed Reactions: Rhodium catalysts are also effective for C–H amination reactions to form nitrogen-containing heterocycles. ibs.re.kr In the direct C–H amination of arenes using organic azides, mechanistic studies suggest a pathway involving a key Rh(V)-nitrenoid species that undergoes subsequent amido insertion. ibs.re.kr Kinetic and DFT studies indicate that the rate-limiting step is often the formation of the Rh-nitrenoid intermediate rather than the C–H activation itself. ibs.re.kr Although less common for direct azetidine synthesis, rhodium-catalyzed reactions of related strained systems, such as the hydroacylation of azetines (the unsaturated counterparts of azetidines), provide valuable mechanistic insights into bond formation involving four-membered rings. escholarship.org
Understanding Strain-Induced Reactivity and Ring-Opening Pathways in Azetidines
The inherent ring strain of azetidines is a primary driver of their reactivity, making them susceptible to ring-opening reactions that are not observed in larger, strain-free heterocycles like pyrrolidines. rsc.orgnih.gov This strain can be released through cleavage of the C–N or C–C bonds under appropriate conditions. rsc.org
Nucleophilic Ring-Opening of Azetidinium Ions: Azetidines can be activated towards nucleophilic attack by protonation or alkylation of the ring nitrogen, which forms a highly electrophilic azetidinium ion. acs.orgnih.gov The ring-opening of these ions by nucleophiles is a key transformation for producing functionalized linear amines. nih.govorganic-chemistry.org Kinetic studies have shown that azetidinium ions are significantly less reactive than the corresponding three-membered aziridinium ions (by a factor of approximately 17,000), yet they remain sufficiently reactive for synthetic applications. acs.org The reaction typically proceeds via an S N 2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the nitrogen, leading to C–N bond cleavage. nih.gov The regioselectivity of the attack is influenced by both electronic and steric factors of the substituents on the azetidine ring. Unsaturated substituents (like aryl groups) at the 2-position can stabilize the transition state, favoring nucleophilic attack at that carbon. Conversely, sterically bulky nucleophiles tend to attack the less substituted carbon atom.
Acid- and Lewis Acid-Promoted Ring-Opening: Even without quaternization, the azetidine ring can be opened under acidic conditions. An acid-mediated intramolecular ring-opening decomposition has been observed in certain N-substituted azetidines, where a pendant amide group acts as an internal nucleophile. nih.gov Lewis acids can also promote the ring-opening of azetidines with aromatic nucleophiles through a Friedel-Crafts-type mechanism. rsc.org Furthermore, a combination of photochemical ring closure to form azetidinols followed by a strain-release ring-opening has been developed. beilstein-journals.orgnih.gov In this sequence, the photochemically generated azetidinol (B8437883) undergoes ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orgnih.gov
Derivatization and Functionalization of 3 4 Methoxyphenyl 1 Phenylazetidin 3 Ol Analogues
Functionalization Strategies for the Azetidine (B1206935) Ring System
The four-membered azetidine ring, while stable, possesses inherent ring strain that can be exploited for unique reactivity. Functionalization of the azetidine core can be achieved through several approaches, including electrophilic substitution on the appended aryl rings and direct C-H functionalization of the saturated heterocyclic system.
Electrophilic Substitution at the Azetidine Core
The phenyl and 4-methoxyphenyl (B3050149) substituents on the azetidine ring are amenable to electrophilic aromatic substitution (SEAr) reactions. These reactions allow for the introduction of a wide range of functional groups onto the aromatic systems, thereby modifying the electronic and steric properties of the molecule.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. rsc.org The regioselectivity of these substitutions is dictated by the directing effects of the existing substituents. The phenyl group at the 1-position and the 4-methoxyphenyl group at the 3-position will influence the position of electrophilic attack. For instance, the methoxy (B1213986) group in the 4-methoxyphenyl ring is a strong activating group and directs incoming electrophiles to the ortho positions (relative to the methoxy group). scirp.org
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Potential Products |
| Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ group |
| Bromination | Br₂, FeBr₃ | Introduction of -Br group |
| Acylation | RCOCl, AlCl₃ | Introduction of -COR group |
This table presents potential electrophilic aromatic substitution reactions that could be applied to the aryl moieties of 3-(4-Methoxyphenyl)-1-phenylazetidin-3-ol analogues. The actual outcome and regioselectivity would need to be determined empirically.
C-H Functionalization Strategies on Azetidines
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to modifying molecular scaffolds. rsc.org In the context of azetidines, palladium-catalyzed intramolecular amination of unactivated C-H bonds has been reported for the synthesis of functionalized azetidines. organic-chemistry.org Such strategies could potentially be adapted for the derivatization of this compound analogues.
The development of transition-metal-catalyzed methods, for instance, using palladium, rhodium, or iron, allows for the selective activation and functionalization of otherwise inert C-H bonds. These reactions can lead to the introduction of aryl, alkyl, or other functional groups directly onto the azetidine ring, providing access to a diverse range of derivatives. rsc.org The regioselectivity of these reactions is often controlled by directing groups present in the substrate.
Transformations Involving the 3-Hydroxyl Group
The tertiary hydroxyl group at the 3-position of the azetidine ring is a key site for functionalization. Its presence allows for a variety of transformations, including etherification, esterification, and displacement reactions.
A recently developed protocol for the preparation of azetidine ethers involves the Brønsted acid-catalyzed reaction of 3-aryl-azetidinols with alcohols. This method avoids the use of strong bases and alkyl halides, providing a direct route to ether derivatives. rsc.org The reaction proceeds through the formation of a stabilized carbocation at the 3-position, which is then trapped by the alcohol nucleophile.
Table 2: Brønsted Acid-Catalyzed Etherification of a Model 3-Aryl-azetidinol
| Alcohol | Product | Yield (%) |
| 3-Phenylpropanol | 3-(3-Phenylpropoxy)-3-(p-tolyl)azetidine | 66 |
| Ethanol | 3-Ethoxy-3-(p-tolyl)azetidine | 55 |
| 2-Bromoethanol | 3-(2-Bromoethoxy)-3-(p-tolyl)azetidine | 45 |
Data adapted from a study on the etherification of N-Cbz-3-(p-tolyl)azetidin-3-ol. rsc.org This serves as a model for the potential reactivity of this compound.
Esterification of the tertiary hydroxyl group can be achieved using standard methods such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base. Alternatively, the Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic conditions, could be employed.
The Mitsunobu reaction is another powerful tool for the conversion of alcohols to a variety of other functional groups, including esters, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org This reaction utilizes a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.org However, the application of the Mitsunobu reaction to tertiary alcohols can be challenging and may require modified conditions or specific substrates. jkchemical.com
N-Substitution and N-Arylation Strategies (e.g., Buchwald-Hartwig Couplings, SNAr Reactions)
The nitrogen atom of the azetidine ring provides a handle for the introduction of a wide array of substituents, significantly impacting the properties of the resulting analogues. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of C-N bonds and are well-suited for the N-arylation of azetidines. strath.ac.ukresearchgate.net This reaction allows for the coupling of the azetidine nitrogen with a variety of aryl and heteroaryl halides or triflates. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope.
Table 3: Buchwald-Hartwig N-Arylation of a Model Azetidine
| Aryl Halide | Ligand | Base | Yield (%) |
| 4-Bromotoluene | RuPhos | NaOtBu | 95 |
| 1-Bromo-4-methoxybenzene | XPhos | K₃PO₄ | 88 |
| 2-Chloropyridine | GPhos | K₂CO₃ | 75 |
This table provides representative examples of Buchwald-Hartwig N-arylation reactions on a generic azetidine to illustrate the versatility of the method. The specific conditions for this compound analogues may vary.
Nucleophilic aromatic substitution (SNAr) offers a complementary, transition-metal-free approach to N-arylation. acsgcipr.org This reaction is typically effective when the aryl halide bears strong electron-withdrawing groups (e.g., nitro, cyano) at the ortho and/or para positions to the leaving group. acsgcipr.org The reaction proceeds via a Meisenheimer intermediate, and the rate is influenced by the nature of the leaving group, the nucleophilicity of the azetidine, and the solvent.
Synthesis of Azetidinone Derivatives from Azetidines
Azetidin-2-ones, commonly known as β-lactams, are a class of compounds of significant interest, most notably for their role as antibiotics. nih.gov The synthesis of azetidinone derivatives from 3-hydroxyazetidine precursors like this compound can be envisioned through oxidation of the azetidine ring.
One of the most common methods for the synthesis of β-lactams is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. mdpi.com While not a direct conversion from a pre-existing azetidine, this method is fundamental to the construction of the azetidinone core. For instance, 3-acetoxy-2-azetidinones can be synthesized via the Staudinger reaction using 2-acetoxyacetyl chloride, and the acetoxy group can subsequently be hydrolyzed to afford the corresponding 3-hydroxy-β-lactam. mdpi.com
The direct oxidation of a 3-hydroxyazetidine to a 3-hydroxy-2-azetidinone is a challenging transformation that would require selective oxidation of the C2 or C4 position of the azetidine ring adjacent to the nitrogen atom. More commonly, azetidin-2,3-diones are synthesized and then stereoselectively reduced to afford optically active 3-hydroxy-β-lactams. mdpi.com The conversion of this compound to an azetidinone derivative would likely involve a multi-step sequence, potentially initiated by transformations of the hydroxyl group to facilitate subsequent ring modifications or by employing ring-opening and re-cyclization strategies.
Advanced Spectroscopic and Structural Characterization Methodologies for Azetidine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments would be required for the unambiguous assignment of all protons and carbons in 3-(4-Methoxyphenyl)-1-phenylazetidin-3-ol.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine (B1206935) ring and the two aromatic rings. The azetidine ring protons at position 2 and 4 would appear as diastereotopic multiplets due to the chiral center at C3. The phenyl group attached to the nitrogen would likely show multiplets in the aromatic region (δ 6.5-7.5 ppm). The 4-methoxyphenyl (B3050149) group would exhibit a characteristic AA'BB' splitting pattern for its aromatic protons and a sharp singlet for the methoxy (B1213986) (-OCH₃) protons, typically around δ 3.8 ppm. The hydroxyl (-OH) proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon framework. The quaternary carbon at C3, bearing the hydroxyl and aryl groups, would be found significantly downfield. The carbons of the azetidine ring (C2 and C4) would resonate at characteristic shifts for saturated four-membered rings. The aromatic carbons would appear in the typical region of δ 110-160 ppm. The methoxy carbon would have a characteristic signal around δ 55 ppm.
Expected ¹H and ¹³C NMR Data: Interactive Table:
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Azetidine CH₂ (C2/C4) | Multiplets | ~50-70 |
| Azetidine C-OH (C3) | - | ~70-85 |
| N-Phenyl (aromatic CH) | 6.5-7.3 (Multiplets) | ~110-150 |
| C-Phenyl (aromatic CH) | 6.9 (d), 7.4 (d) | ~114-140 |
| Methoxy (OCH₃) | ~3.8 (Singlet) | ~55 |
Note: The exact chemical shifts are predictive and can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., LCMS, HRMS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), allowing for the confirmation of the elemental formula, C₁₆H₁₇NO₂.
Liquid Chromatography-Mass Spectrometry (LCMS): LCMS would confirm the purity of the compound and provide its molecular weight.
Fragmentation Analysis: The fragmentation pattern in MS/MS analysis would be characteristic of the azetidine structure. Common fragmentation pathways for N-phenyl azetidines include cleavage of the strained four-membered ring. Key fragmentation could involve the loss of the methoxyphenyl group or cleavage of the azetidine ring, leading to characteristic daughter ions. The α-cleavage next to the nitrogen atom is a common fragmentation pathway for amines.
Expected Mass Spectrometry Data: Interactive Table:
| Technique | Expected Result | Information Obtained |
|---|---|---|
| HRMS (ESI+) | Exact mass for [C₁₆H₁₇NO₂ + H]⁺ | Unambiguous molecular formula confirmation |
| LCMS | Single peak with corresponding m/z | Purity assessment and molecular weight |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method to identify the presence of key functional groups within a molecule. For this compound, the IR spectrum would display characteristic absorption bands.
The most prominent and diagnostic peak would be a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the tertiary alcohol. The C-N stretching vibration of the azetidine ring would likely appear in the 1200-1100 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching would produce signals in the 1600-1450 cm⁻¹ range. The C-O stretching of the methoxy group is expected to show a strong band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
Expected IR Absorption Bands: Interactive Table:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Aromatic C=C | C=C Stretch | 1450-1600 |
| Azetidine C-N | C-N Stretch | 1100-1200 |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute and relative stereochemistry of a chiral molecule. For this compound, this technique would precisely determine the three-dimensional arrangement of the atoms.
This analysis would confirm the puckering of the azetidine ring and the relative orientation of the phenyl and 4-methoxyphenyl substituents. If a chiral synthesis or resolution is performed, X-ray crystallography of a single enantiomer (often as a derivative with a known chiral moiety) can be used to determine the absolute configuration (R or S) at the C3 stereocenter. Data obtained would include unit cell dimensions, space group, and atomic coordinates, which together define the crystal structure. While specific crystallographic data for this exact compound is not available, related azetidine structures often exhibit a non-planar ring conformation.
Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Electronic Circular Dichroism)
Since this compound possesses a stereocenter at the C3 position, it is a chiral molecule and will exist as a pair of enantiomers. Chiroptical methods are essential for characterizing the enantiomers.
Optical Rotation: Measurement of the specific rotation ([α]D) using a polarimeter would determine the direction and magnitude of rotation of plane-polarized light by a solution of an enantiomerically pure sample. The (+) and (-) enantiomers would rotate light in equal and opposite directions.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. Comparison of the experimental ECD spectrum with spectra predicted by quantum chemical calculations can be a powerful method for assigning the absolute configuration of the stereocenter. Studies on other chiral azetidines have demonstrated the utility of ECD in stereochemical assignment acs.orgacs.org.
Theoretical and Computational Chemistry Studies on Azetidine Scaffolds
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and energetics of azetidine (B1206935) derivatives. researchgate.net These methods allow for the detailed analysis of molecular orbitals, charge distribution, and thermodynamic properties.
Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. epstem.net A smaller gap generally suggests that the molecule is more reactive. For azetidine scaffolds, substituents on the ring can significantly alter the HOMO-LUMO gap. For instance, electron-donating groups like the methoxy (B1213986) group on the phenyl ring of 3-(4-Methoxyphenyl)-1-phenylazetidin-3-ol would be expected to raise the HOMO energy, potentially narrowing the gap and influencing its reactivity.
Molecular Electrostatic Potential (MEP) maps are another product of these calculations, which visualize the charge distribution across the molecule. These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. In azetidines, the nitrogen atom is typically an electron-rich center.
Furthermore, quantum chemical methods are used to calculate thermodynamic properties such as total energy, entropy, and heat capacity, which help in understanding the stability of different isomers and conformers of the molecule. epstem.netmdpi.com
Table 1: Calculated Electronic Properties of a Model Azetidine Derivative Note: The following data is illustrative, based on typical values found in computational studies of similar heterocyclic compounds, as specific data for this compound is not available.
| Property | Calculated Value | Method/Basis Set |
| Total Energy | -1426.94 a.u. | B3LYP/6-311++G(d,p) mdpi.com |
| HOMO Energy | -6.2 eV | B3LYP/6-31G(d,p) |
| LUMO Energy | -0.5 eV | B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G(d,p) |
| Dipole Moment | 4.64 Debye | B3LYP/6-311++G(d,p) mdpi.com |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping out the reaction mechanisms involved in the synthesis and functionalization of azetidines. By calculating the potential energy surface for a reaction, chemists can identify the most likely pathway, including intermediates and, crucially, the transition states that connect them. nih.gov
For example, the synthesis of azetidines via [2+2] photocycloaddition reactions, such as the aza-Paternò–Büchi reaction, has been extensively studied using computational models. researchgate.netnih.gov These studies calculate the energy profiles for different approaches of the reactants (e.g., an imine and an alkene) to understand and predict the regio- and stereoselectivity of the product. researchgate.net The calculations can reveal why a particular isomer is formed preferentially by comparing the activation energies of the different transition states; the pathway with the lowest activation energy barrier is the most favorable. nih.gov
Researchers at MIT and the University of Michigan developed computational models to predict which alkene-oxime pairs would successfully react to form azetidines via a photocatalyzed reaction. mit.edu By calculating frontier orbital energies and other properties, their model could prescreen compounds and forecast the reaction's success and potential yield, moving beyond a trial-and-error approach. mit.edu
These computational models provide detailed geometric information about the transition state, such as the lengths of the bonds being formed and broken. researchgate.net This information is vital for a deep understanding of the reaction mechanism. nih.gov
Table 2: Example of Calculated Activation Energies for Azetidine Formation Pathways Note: This table represents typical data from computational studies on cycloaddition reactions to illustrate the concept.
| Reaction Pathway | Regioisomer | Calculated Activation Energy (ΔG‡, kcal/mol) | Reference |
| Path A | Head-to-Head | 15.2 | researchgate.net |
| Path B | Head-to-Tail | 18.5 | researchgate.net |
Analysis of Ring Strain Energy and Conformational Preferences in Azetidines
The four-membered azetidine ring is characterized by significant ring strain, which is a major determinant of its chemical reactivity and structure. rsc.orgresearchwithrutgers.com The ring strain energy of azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to that of other four-membered rings like cyclobutane (26.4 kcal/mol) but significantly higher than that of five-membered (pyrrolidine, 5.8 kcal/mol) or six-membered (piperidine, 0 kcal/mol) nitrogen heterocycles. researchgate.net This inherent strain makes the azetidine ring more rigid than its larger counterparts but also provides a thermodynamic driving force for ring-opening reactions. researchgate.netrsc.org
Table 3: Comparison of Ring Strain Energies in Cyclic Amines
| Compound | Ring Size | Ring Strain Energy (kcal/mol) | Reference |
| Aziridine | 3 | 26.7 - 27.7 | researchgate.netrsc.org |
| Azetidine | 4 | 25.2 - 25.4 | researchgate.netrsc.org |
| Pyrrolidine (B122466) | 5 | 5.4 - 5.8 | researchgate.netrsc.org |
| Piperidine (B6355638) | 6 | 0 | researchgate.net |
Structure-Reactivity Relationships from Computational Data
By integrating the findings from electronic structure, reaction modeling, and conformational analysis, computational data allows for the establishment of clear structure-reactivity relationships for azetidine scaffolds. These relationships are essential for designing new molecules with desired properties and for predicting their chemical behavior.
One key relationship is how the electronic properties of substituents affect the reactivity of the azetidine ring. Computational studies can quantify the electron-donating or electron-withdrawing effects of groups attached to the ring's nitrogen or carbon atoms. This information, derived from calculated atomic charges and orbital energies, helps predict how a substituted azetidine will behave in a chemical reaction. For instance, calculations can confirm the key role of a sulfamoyl fluoride unit in directing the pathway of a [2+2] cycloaddition to form azetidines. researchgate.net
Furthermore, the ring strain energy is directly linked to reactivity. Computational studies demonstrate that this strain can be harnessed as a driving force in synthetic chemistry. researchgate.netrsc.org For example, strain-release reactions of azabicyclo[1.1.0]butanes are used to synthesize functionalized azetidines, a process that can be modeled computationally to understand its mechanism and scope. rsc.org
Computational models have successfully predicted which substrates will react to form azetidines, demonstrating a direct link between calculated properties (like frontier orbital energies) and experimental outcomes. mit.edu This predictive power allows chemists to design more efficient synthetic routes and to understand why certain reactions fail while others succeed, accelerating the discovery of new chemical entities based on the azetidine scaffold. mit.edu
Applications of Azetidine Frameworks in Organic Synthesis and Chemical Sciences
Azetidines as Key Intermediates and Building Blocks in Complex Molecule Synthesis
The strained four-membered ring of azetidines makes them valuable building blocks in organic synthesis. clockss.org Their reactivity, driven by this strain, allows them to serve as precursors to a variety of other molecular structures. researchgate.net For instance, the ring can be opened to yield highly substituted acyclic amines or expanded to form larger heterocyclic systems like pyrrolidines and piperidines. researchgate.netresearchgate.net
Specifically, 3-hydroxyazetidines, such as 3-(4-Methoxyphenyl)-1-phenylazetidin-3-ol, are versatile intermediates. The hydroxyl group can be oxidized to form the corresponding azetidin-3-one, providing a handle for further functionalization. researchgate.net These bifunctional compounds, containing both a reactive ring and a modifiable functional group, are valuable in the stereocontrolled synthesis of complex molecules, including amino acids, amino sugars, and alkaloids. researchgate.net The development of efficient methods to construct these strained rings has made them more accessible for use in creating molecular libraries for drug discovery. technologynetworks.comillinois.edu
Below is a table summarizing the utility of the azetidine (B1206935) core as a synthetic building block.
| Transformation Type | Starting Material | Product Class | Significance |
| Ring-Opening | Azetidine | Acyclic Amines | Access to functionalized linear amines. researchgate.net |
| Ring Expansion | Azetidine | Pyrrolidines, Piperidines, Azepanes | Synthesis of larger, common N-heterocyles. researchgate.net |
| Oxidation | 3-Hydroxyazetidine | Azetidin-3-one | Introduction of a ketone for further reactions. researchgate.net |
| Precursor to Bioactive Molecules | Functionalized Azetidine | Amino Acids, Alkaloids | Building blocks for biologically relevant compounds. researchgate.net |
Utilization of Azetidines as Chiral Auxiliaries and Ligands in Asymmetric Synthesis
Chiral azetidine derivatives are increasingly utilized in asymmetric synthesis, where they can act as chiral auxiliaries or as ligands for metal catalysts. researchgate.netresearchgate.netbirmingham.ac.uk A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The synthesis of optically active azetidines, for example from readily available chiral precursors like (S)-1-Phenylethylamine, has been reported. rsc.orgnih.gov
In the context of this compound, the presence of a stereocenter at the C3 position means that enantiomerically pure forms of this compound could potentially serve as chiral catalysts or ligands. Research has shown that chiral cis-3-hydroxyazetidines can exhibit excellent catalytic activities and enantioselectivities in reactions such as the asymmetric addition of diethylzinc (B1219324) to aromatic aldehydes. nih.gov The defined, rigid structure of the azetidine ring helps to create a well-defined chiral environment around a metal center, which is crucial for effective stereocontrol. beilstein-journals.orgrsc.org The application of azetidine-derived ligands has proven effective in a variety of asymmetric reactions, including Friedel-Crafts alkylations and Michael-type reactions. birmingham.ac.uk
Role of Azetidine Motifs as Rigid Scaffolds in Molecular Design
The azetidine ring is considered a "privileged scaffold" in drug discovery. pharmablock.com Its conformational rigidity is a key attribute, as it reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity. enamine.net This structural constraint allows for a more precise spatial orientation of substituents, which is a significant advantage in designing molecules to fit into specific protein binding sites. nih.govenamine.net
The four-membered ring of azetidine is significantly more three-dimensional than larger rings like piperidine (B6355638) or smaller rings like aziridine, offering a unique vector for substituent placement. nih.gov This defined three-dimensionality makes azetidines useful as bioisosteres, where they can replace other cyclic or acyclic structures in a drug molecule to improve properties like metabolic stability, solubility, or target affinity. nih.gov For example, incorporating a 3-aminoazetidine moiety into peptides can induce specific secondary structures, such as β-turns. researchgate.net The rigid framework of this compound, with its defined spatial arrangement of the phenyl, methoxyphenyl, and hydroxyl groups, exemplifies the potential of this scaffold in creating structurally well-defined molecules for medicinal chemistry. researchgate.net
Precursors for the Synthesis of Other Heterocyclic Systems
The inherent ring strain of azetidines not only makes them useful for ring-opening reactions but also enables their transformation into other heterocyclic systems through ring expansion or rearrangement reactions. clockss.org These transformations are often driven by the release of strain energy. durham.ac.uk
Future Directions and Emerging Research Avenues for 3 4 Methoxyphenyl 1 Phenylazetidin 3 Ol Chemistry
Development of More Sustainable and Green Synthetic Approaches for Azetidines
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. omicsonline.orgmdpi.comjocpr.com This involves designing processes that reduce waste, use safer solvents, and improve energy efficiency. jocpr.comnih.gov For the synthesis of azetidines, including derivatives of 3-(4-Methoxyphenyl)-1-phenylazetidin-3-ol, future efforts will likely concentrate on several key areas of green chemistry.
One promising avenue is the expanded use of biocatalysis . The application of enzymes or whole cells as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts, often operating under mild conditions in aqueous media. omicsonline.orgmdpi.com A notable example is the enantioselective one-carbon ring expansion of aziridines to azetidines using engineered "carbene transferase" enzymes derived from cytochrome P450. nih.govnih.govacs.orgchemrxiv.org This biocatalytic approach achieves exceptional stereocontrol, a feat that is challenging for conventional catalysts. nih.govchemrxiv.org Future research could focus on developing enzymes tailored for the synthesis of highly substituted azetidines from various precursors.
Another key strategy is the implementation of alternative energy sources and reaction media. Microwave-assisted synthesis, for instance, has been shown to accelerate reaction rates, increase product yields, and reduce the use of volatile organic solvents in the creation of other heterocyclic compounds. nih.govmdpi.com Similarly, the use of greener solvents, such as water or supercritical CO2, is a central tenet of sustainable synthesis. jocpr.com Research into solvent-free reactions or those conducted in benign aqueous environments will be crucial for developing truly sustainable synthetic routes to complex azetidines. omicsonline.org
Exploration of Novel Catalytic Methods for Azetidine (B1206935) Derivatization
The functionalization of the azetidine core is critical for tuning the pharmacological and material properties of compounds like this compound. The development of novel catalytic methods is essential for achieving this with high efficiency and selectivity.
Photocatalysis has recently emerged as a powerful tool for constructing and functionalizing azetidine rings under mild, visible-light-driven conditions. chemrxiv.orgchemrxiv.org One significant advancement is the use of photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes, which provides a highly stereoselective and atom-economic route to functionalized azetidines. acs.org This method, often employing iridium-based photocatalysts, can create complex fused azetidine systems. rsc.orgacs.org Gold-based photocatalysts are also being explored as effective alternatives for mediating these transformations, expanding the toolkit for azetidine synthesis. acs.org Radical strain-release photocatalysis using azabicyclo[1.1.0]butanes (ABBs) represents another innovative strategy to access densely functionalized azetidines. chemrxiv.orgchemrxiv.orgunipd.it
Future work in this area will likely involve the design of new photosensitizers, including novel organic dyes, to broaden the scope of these reactions. chemrxiv.orgchemrxiv.org Furthermore, applying these photocatalytic methods to the direct derivatization of pre-formed azetidine rings, such as modifying the substituents on this compound, is a logical and important next step. The development of catalytic systems that can selectively activate and functionalize specific C-H bonds on the azetidine scaffold would be a particularly significant breakthrough.
Investigation of Unconventional Reaction Pathways for Accessing Azetidine Scaffolds
Moving beyond traditional cyclization methods, researchers are exploring unconventional pathways that leverage chemical strain and unique reactivity to construct the azetidine ring. rsc.orgub.bwmagtech.com.cn These innovative approaches provide access to novel azetidine structures that are difficult to obtain through conventional means.
One of the most promising unconventional methods is the ring expansion of three-membered heterocycles . As previously mentioned, the biocatalytic one-carbon ring expansion of aziridines to azetidines is a prime example. nih.govacs.orgresearchgate.net This strategy complements traditional methods by starting with readily available precursors and expanding them into the more complex azetidine core. nih.gov Chemical methods for ring expansion, for instance, reacting 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, also provide a viable route.
Another key strategy involves strain-release reactions . The reaction of highly strained molecules like 1-azabicyclo[1.1.0]butane (ABB) with various reagents allows for the rapid construction of bis-functionalized azetidines. organic-chemistry.org This approach harnesses the inherent energy of the strained ring to drive the formation of the desired product. rsc.org
The aza Paternò-Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene, is a direct and efficient method for synthesizing the azetidine ring. rsc.orgnih.gov While challenging, recent advancements using visible-light photocatalysis have overcome some of the long-standing limitations of this approach, making it a more accessible and powerful tool for organic synthesis. rsc.orgnih.gov Future research will likely focus on expanding the substrate scope and improving the stereoselectivity of these unconventional pathways, providing chemists with a more diverse set of tools for synthesizing novel azetidine scaffolds.
Advanced Computational Predictions for Azetidine Reactivity and Rational Design
The integration of computational chemistry into the research workflow is revolutionizing how molecules are designed and synthesized. openmedicinalchemistryjournal.com For azetidine chemistry, advanced computational methods offer a powerful means to predict reactivity, understand reaction mechanisms, and guide the rational design of new compounds with desired properties. mit.edufrontiersin.org
Predicting Reactivity: The reactivity of the azetidine ring is heavily influenced by its ring strain and the electronic nature of its substituents. rsc.orgresearchgate.netrsc.org Computational models, such as those based on Density Functional Theory (DFT), can be used to calculate molecular properties like frontier orbital energies and global electrophilicity indexes. mit.edupeerj.com These calculations help predict how a specific azetidine derivative will behave in a reaction, for example, in cycloaddition reactions. peerj.com Recently, researchers have used such models to successfully predict which pairs of alkenes and oximes would react to form azetidines via photocatalysis, demonstrating the power of this approach to guide experimental work. mit.edu Machine learning and deep learning models are also being developed to provide rapid and accurate predictions of chemical reactivity, which can significantly streamline the discovery process. nih.gov
Rational Design: Beyond predicting reactivity, computational tools are indispensable for the de novo design of new molecules. openmedicinalchemistryjournal.com By modeling the interaction of an azetidine-containing compound with a biological target, such as a protein receptor, chemists can design new derivatives with improved binding affinity and selectivity. openmedicinalchemistryjournal.comfrontiersin.org This process of rational drug design allows for the targeted synthesis of molecules with specific therapeutic potential, saving considerable time and resources compared to traditional trial-and-error screening methods. openmedicinalchemistryjournal.com For a compound like this compound, computational studies could predict how modifications to the phenyl and methoxyphenyl rings would affect its biological activity, guiding the synthesis of more potent and selective analogues.
Q & A
Q. Q1. What are the recommended synthetic routes for 3-(4-Methoxyphenyl)-1-phenylazetidin-3-ol, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves a [3+1] cycloaddition or ring-closing strategies. Key steps include:
- Precursor preparation : Start with 4-methoxyphenyl and phenyl precursors. For example, reduction of α,β-unsaturated carbonyl intermediates (e.g., acrylates) using NaBH₄ or LiAlH₄, as demonstrated in analogous azetidine syntheses .
- Cyclization : Employ catalysts like BF₃·Et₂O or Ti(OiPr)₄ to facilitate azetidine ring formation. Optimize solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) to enhance yield .
- Purification : Use column chromatography (SiO₂, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) for high purity. Monitor progress via TLC and NMR .
Q. Q2. How is the molecular structure of this compound validated, and what crystallographic tools are essential?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in EtOH). Use SHELXL for refinement and ORTEP-III (with GUI) for visualization .
- Key parameters : Report bond lengths (e.g., C-N: ~1.47 Å), angles, and torsion angles. Compare with DFT-optimized structures for validation .
- Data deposition : Submit CIF files to the Cambridge Structural Database (CSD) for peer verification .
Advanced Research Questions
Q. Q3. How can conformational analysis of the azetidine ring be performed, and what role does puckering play in bioactivity?
Methodological Answer:
- Cremer-Pople parameters : Calculate puckering amplitude () and phase angle () using crystallographic data. Software like Jmol or Mercury can visualize ring puckering .
- Impact on activity : Flattened rings (low ) may enhance binding to targets (e.g., enzymes) by reducing steric hindrance. Compare with bioactive analogs to correlate puckering with potency .
Q. Q4. What strategies resolve enantiomeric mixtures of this compound, and how is stereochemical purity confirmed?
Methodological Answer:
- Chiral resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) and mobile phases like hexane/isopropanol (90:10). Optimize flow rate (1–2 mL/min) for baseline separation .
- Stereochemical validation : Perform circular dichroism (CD) spectroscopy or X-ray crystallography (if chiral crystals form). Match optical rotation values with literature for known enantiomers .
Q. Q5. How can researchers design assays to evaluate its biological activity, given structural similarities to known bioactive azetidines?
Methodological Answer:
- Target selection : Prioritize enzymes inhibited by azetidine derivatives (e.g., kinases, proteases). Use molecular docking (AutoDock Vina) to predict binding modes, focusing on the methoxyphenyl group’s interactions .
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include controls with structurally related inactive analogs to isolate mechanistic effects .
Q. Q6. How should contradictory data on synthetic yields or bioactivity be analyzed?
Methodological Answer:
- Variable identification : Assess purity (HPLC, ≥95%), crystallinity (PXRD), and stereochemistry. Low yields may arise from unoptimized cyclization steps or side reactions (e.g., ring-opening) .
- Bioactivity discrepancies : Replicate assays under standardized conditions (pH, temperature). Use knockout models (e.g., enzyme-deficient strains) to confirm target specificity .
Critical Analysis of Evidence
- SHELX/ORTEP : Essential for structural validation but require expertise to avoid overfitting .
- Synthetic Protocols : Analogous methods (e.g., reduction of acrylates) are transferable but need rigorous optimization .
- Bioactivity Gaps : No direct data exists; infer mechanisms from structurally related compounds (e.g., thiazolidinones in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
